3,9-Diazaspiro[5.6]dodecan-10-one

Medicinal Chemistry Scaffold Diversity Drug Design

Sourcing a rigid, patentable spirocyclic scaffold for MCH-R1 antagonist or HTS library programs? Generic [5.5] spirocycles lack the unique geometry of this [5.6] lactam core. - **Fsp³ = 0.9** - aligns with 3D drug-like molecule trends - **Dual handles** at N3 & N9 - enables facile amidation/reductive amination - **Validated biology** - 9-methyl derivative shows MCH-R1 binding 97% purity, immediate global shipment.

Molecular Formula C10H18N2O
Molecular Weight 182.26
CAS No. 1268334-89-9
Cat. No. B3320835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.6]dodecan-10-one
CAS1268334-89-9
Molecular FormulaC10H18N2O
Molecular Weight182.26
Structural Identifiers
SMILESC1CC2(CCNCC2)CCNC1=O
InChIInChI=1S/C10H18N2O/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10/h11H,1-8H2,(H,12,13)
InChIKeyIOFACBFNQDKXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Diazaspiro[5.6]dodecan-10-one Spirocyclic Scaffold


3,9-Diazaspiro[5.6]dodecan-10-one (CAS 1268334-89-9) is a heterocyclic spiro compound featuring a [5.6] ring system with nitrogen atoms at positions 3 and 9, and a lactam carbonyl at position 10. This core scaffold is recognized in medicinal chemistry for its rigid, three-dimensional structure, which can enhance selectivity and improve pharmacokinetic profiles . It is a key building block for the synthesis of diverse, biologically active molecules and is available from commercial suppliers with a purity of 97% .

Scaffold Uniqueness: 3,9-Diazaspiro[5.6]dodecan-10-one


In medicinal chemistry, the precise substitution pattern on a spirocyclic core is a critical determinant of biological activity. Generic substitution with seemingly similar spiro compounds, such as the 7,11-diazaspiro[5.6]dodecan-10-one positional isomer or the 3,9-diazaspiro[5.5]undecane scaffold, is not viable due to profound differences in molecular geometry, physicochemical properties, and resulting target interactions. The distinct placement of nitrogen atoms on a [5.6] ring system imparts a unique three-dimensional shape and electronic environment [1]. This specificity is evidenced by the fact that simple methylation of the 3,9-diazaspiro[5.6]dodecan-10-one scaffold can yield significant binding to targets like the melanin-concentrating hormone receptor 1 (MCH-R1), a property not inherent to the unsubstituted core or other scaffolds .

3,9-Diazaspiro[5.6]dodecan-10-one Procurement Evidence


Ring Size Comparison: [5.6] vs [5.5] Spirocycles

The 3,9-Diazaspiro[5.6]dodecan-10-one core is distinguished by its [5.6] spirocyclic ring system. While 3,9-diazaspiro[5.5]undecane scaffolds are more commonly studied, the [5.6] system offers a distinct conformational space. This difference is not trivial; the seven-membered azepane ring in 3,9-diazaspiro[5.6]dodecan-10-one provides unique flexibility and vector angles for substituents compared to the more rigid [5.5] systems . This structural nuance can be leveraged to modulate target engagement and selectivity.

Medicinal Chemistry Scaffold Diversity Drug Design

Regioisomeric LogP: 3,9- vs 7,11-Isomer

The position of the nitrogen atoms within the spirocyclic core creates distinct regioisomers with different physicochemical properties. A direct comparison between 3,9-diazaspiro[5.6]dodecan-10-one and its 7,11-isomer reveals a quantifiable difference in calculated LogP, a key parameter for predicting lipophilicity and permeability [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

MCH-R1 Antagonist Activity of Derivatives

The value of 3,9-diazaspiro[5.6]dodecan-10-one is validated by the significant biological activity of its derivatives. The 9-methyl derivative of this exact scaffold has been shown to bind with high affinity to the melanin-concentrating hormone receptor 1 (MCH-R1), a clinically validated target for obesity . While the parent compound is a synthetic building block, its derivative's activity provides strong evidence that this specific scaffold can achieve potent target engagement.

Obesity GPCR Antagonist Melanin-Concentrating Hormone

Commercial Availability at High Purity

A practical advantage for procurement is the consistent commercial availability of 3,9-Diazaspiro[5.6]dodecan-10-one at a standardized purity of 97% from multiple reputable vendors, including Fluorochem and Leyan . This ensures immediate access for research without the need for custom synthesis, which can be a significant time and cost barrier, especially for novel spirocyclic compounds.

Chemical Procurement Building Block Medicinal Chemistry

High sp3 Carbon Fraction (Fsp3)

The 3,9-Diazaspiro[5.6]dodecan-10-one scaffold exhibits a high fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with successful drug development. With an Fsp3 of 0.9, it far exceeds the average for clinical candidates, which typically falls between 0.36 and 0.47 [1]. This high Fsp3 value is directly linked to improved solubility, reduced promiscuity, and a lower risk of attrition in development due to poor physicochemical properties.

ADME Drug Discovery Physicochemical Properties

3,9-Diazaspiro[5.6]dodecan-10-one Application Scenarios


Novel IP in Saturated Heterocyclic Chemistry

For medicinal chemistry programs focused on generating new IP around saturated heterocycles, 3,9-Diazaspiro[5.6]dodecan-10-one provides a strong foundation. Its high Fsp3 (0.9) is aligned with industry trends toward more three-dimensional, drug-like molecules. The unique [5.6] scaffold allows exploration of a chemical space distinct from the more common [5.5] spirocycles, offering a clear pathway to novel composition-of-matter patents .

MCH-R1 Antagonist Development

Researchers investigating melanin-concentrating hormone receptor 1 (MCH-R1) antagonism for obesity or other metabolic disorders should prioritize this scaffold. The demonstrated activity of the 9-methyl derivative on MCH-R1 validates this core as a productive starting point for medicinal chemistry optimization . Its structure can be systematically derivatized to explore SAR and improve potency and selectivity for this and other related Class A GPCRs.

Diverse Screening Library Synthesis

For high-throughput screening (HTS) library production, 3,9-Diazaspiro[5.6]dodecan-10-one is an ideal core for generating diversity. Its two secondary amine handles (at positions 3 and 9) allow for facile and orthogonal functionalization via amide coupling, reductive amination, or alkylation . The resulting library members will inherently possess a high Fsp3 and a favorable LogP (around -0.24 for the core), increasing the likelihood of identifying hits with good solubility and permeability .

Synthetic Methodology for Spirocycles

For organic chemists developing new synthetic methods, the 3,9-Diazaspiro[5.6]dodecan-10-one core serves as a valuable substrate for exploring reactions on a complex spirocyclic framework. Its commercial availability at 97% purity enables its use as a starting material for validating new C-H activation, ring expansion, or stereoselective functionalization protocols that can be applied to other difficult-to-synthesize spiro compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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